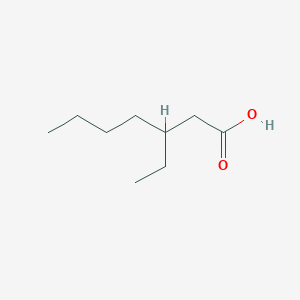

3-Ethylheptanoic acid

Description

Properties

IUPAC Name |

3-ethylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-5-6-8(4-2)7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLMZMISZCYBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931612 | |

| Record name | 3-Ethylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14272-47-0 | |

| Record name | 3-Ethylheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014272470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Ethylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylheptanoic acid (CAS No. 14272-47-0) is a branched-chain carboxylic acid with the molecular formula C9H18O2.[1][2] Its structure, characterized by a heptanoic acid backbone with an ethyl group at the third carbon, imparts specific physical and chemical properties that are of interest in various scientific and industrial applications. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its key chemical reactions. All quantitative data is presented in structured tables for ease of reference and comparison.

Physical Properties

The physical properties of this compound are crucial for its handling, application, and purification. These properties are summarized in the table below, followed by detailed experimental methodologies for their determination.

Table 1: Physical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C9H18O2 | - | [1][2] |

| Molecular Weight | 158.24 | g/mol | [3] |

| CAS Number | 14272-47-0 | - | [1][2] |

| Boiling Point | 509.15 (experimental) | K | [3] |

| Melting Point (Tfus) | 286.94 (calculated) | K | [3] |

| Density | 0.9113 (rough estimate) | g/cm³ | [4] |

| Water Solubility (log10WS) | -2.45 (calculated) | mol/l | [3] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.678 (calculated) | - | [3] |

| pKa | 4.80 ± 0.10 (predicted) | - | [4] |

| Refractive Index | 1.4159 (estimate) | - | [4] |

Experimental Protocols: Physical Property Determination

Boiling Point Determination (Thiele Tube Method)

A precise method for determining the boiling point of a small liquid sample.

-

Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or hot plate), mineral oil.

-

Procedure :

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing mineral oil, with the side arm of the Thiele tube being heated gently.

-

As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is then stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Melting Point Determination

While this compound is a liquid at room temperature, this general protocol is for determining the melting point of solid carboxylic acids.

-

Apparatus : Melting point apparatus, capillary tubes.

-

Procedure :

-

A small amount of the solid sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then slowed to 1-2°C per minute.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1°C).

-

Chemical Properties and Reactivity

This compound exhibits the characteristic reactions of a carboxylic acid. Its chemical behavior is primarily dictated by the carboxyl functional group (-COOH).

Acidity

As a carboxylic acid, this compound is a weak acid that can donate a proton from its carboxyl group. The acidity is influenced by the electron-donating nature of the alkyl groups, which can slightly decrease the acidity compared to formic acid. Carboxylic acids are generally more acidic than alcohols and phenols because the resulting carboxylate anion is stabilized by resonance.[5][6]

Table 2: Key Chemical Reactions of this compound

| Reaction Type | Reagents | Product | General Description |

| Esterification (Fischer) | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H2SO4) | Ethyl 3-ethylheptanoate | Reversible reaction where the carboxylic acid reacts with an alcohol to form an ester and water.[7] |

| Reduction | Strong reducing agent (e.g., LiAlH4) followed by H2O | 3-Ethylheptan-1-ol | The carboxylic acid group is reduced to a primary alcohol. |

| Acid-Base Reaction | Strong Base (e.g., NaOH) | Sodium 3-ethylheptanoate | Forms a salt and water. |

| Reaction with Grignard Reagents | Grignard Reagent (e.g., CH3MgBr) | Methane and a carboxylate salt | The acidic proton of the carboxylic acid reacts with the strongly basic Grignard reagent in an acid-base reaction.[8][9][10] |

Experimental Protocols: Chemical Reactions

Synthesis of this compound (Adapted from 3-Methylheptanoic Acid Synthesis)

This protocol is adapted from a known procedure for a similar branched-chain carboxylic acid and can be used as a representative synthesis method.[11]

Caption: Synthesis of this compound via Grignard Reaction.

-

Procedure :

-

Grignard Reagent Formation : n-Butyl bromide in dry ether is added to magnesium turnings to form n-butylmagnesium bromide.

-

Michael Addition : The prepared Grignard reagent is then added to a solution of an appropriate α,β-unsaturated ester, such as sec-butyl crotonate, in dry ether.

-

Work-up : The reaction mixture is quenched with dilute acid (e.g., HCl) and extracted with ether. The organic layer is washed, dried, and the solvent is evaporated.

-

Saponification : The resulting ester is hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol (B145695) and water.

-

Isolation : After cooling, the solution is acidified, and the this compound is extracted, washed, dried, and purified by distillation.

-

Fischer Esterification to Ethyl 3-ethylheptanoate

A standard procedure for the synthesis of esters from carboxylic acids.

Caption: Experimental Workflow for Fischer Esterification.

-

Procedure :

-

This compound, an excess of ethanol, and a catalytic amount of concentrated sulfuric acid are combined in a round-bottom flask.

-

The mixture is heated to reflux for several hours to drive the equilibrium towards the product.

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like diethyl ether.

-

The organic layer is washed with a sodium bicarbonate solution to remove unreacted acid and then with brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed by rotary evaporation.

-

The crude ester is purified by distillation.

-

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR (CDCl3) | Signals corresponding to the different types of protons in the molecule, including the acidic proton of the carboxyl group (typically a broad singlet), and signals for the alkyl chain protons. |

| ¹³C NMR (CDCl3) | A signal for the carbonyl carbon of the carboxylic acid (typically in the range of 170-185 ppm), and signals for the carbons in the alkyl chain. |

| Infrared (IR) | A broad O-H stretching band (around 2500-3300 cm⁻¹), a strong C=O stretching band (around 1700-1725 cm⁻¹), and C-H stretching bands (around 2850-3000 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak (M+) and characteristic fragmentation patterns of a carboxylic acid. |

Experimental Protocols: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Acquisition : The ¹H and ¹³C NMR spectra are acquired on a suitable NMR spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation : A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Acquisition : The IR spectrum is recorded using an FTIR spectrometer. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and do not ingest. It is incompatible with strong oxidizing agents and strong bases.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The data and experimental protocols presented herein are intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and other chemical sciences. The structured presentation of quantitative data and detailed methodologies aims to facilitate a deeper understanding and practical application of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 14272-47-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. Carboxylic acid | Structure, Properties, Formula, Uses, & Facts | Britannica [britannica.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. quora.com [quora.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 3-Ethylheptanoic Acid (CAS: 14272-47-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylheptanoic acid, with the CAS number 14272-47-0, is a branched-chain carboxylic acid.[1][2] This class of molecules is gaining interest in the scientific community for its potential biological activities and applications as a chemical intermediate.[3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and known biological activities of this compound, with a focus on providing detailed experimental protocols and structured data for researchers in drug development and related fields.

Chemical and Physical Properties

This compound is a C9 fatty acid with a molecular formula of C₉H₁₈O₂ and a molecular weight of 158.24 g/mol .[4] Its structure features a heptanoic acid backbone with an ethyl group at the third carbon position. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Identifiers | |||

| IUPAC Name | This compound | - | [4] |

| CAS Number | 14272-47-0 | - | [4] |

| Molecular Formula | C₉H₁₈O₂ | - | [4] |

| Molecular Weight | 158.24 | g/mol | [4] |

| InChIKey | MCLMZMISZCYBBG-UHFFFAOYSA-N | - | [4] |

| SMILES | CCCCC(CC)CC(=O)O | - | [4] |

| Physical Properties | |||

| Normal Boiling Point | 509.15 ± 2.00 | K | [1] |

| Normal Melting Point | 286.94 | K | [1] |

| Density | 0.9113 (estimate) | g/cm³ | [5] |

| Thermodynamic Properties | |||

| Enthalpy of Vaporization (ΔvapH°) | 58.66 | kJ/mol | [1] |

| Enthalpy of Fusion (ΔfusH°) | 21.23 | kJ/mol | [1] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -243.28 | kJ/mol | [1] |

| Enthalpy of Formation at Standard Conditions (gas) (ΔfH°gas) | -499.18 | kJ/mol | [1] |

| Solubility and Partitioning | |||

| LogP (Octanol/Water Partition Coefficient) | 2.678 | - | [1] |

| Water Solubility (log10WS) | -2.45 | mol/L | [1] |

| Chromatographic Properties | |||

| Kovats Retention Index (Standard Polar) | 2048 | - | [2][4] |

Synthesis

Representative Experimental Protocol: Malonic Ester Synthesis

This protocol describes a general procedure for the synthesis of a 3-substituted carboxylic acid, which can be adapted for this compound by using appropriate alkyl halides.

Step 1: Formation of the Malonate Enolate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.

-

Cool the sodium ethoxide solution in an ice bath.

-

Add diethyl malonate dropwise to the cooled sodium ethoxide solution with stirring.

Step 2: Alkylation

-

To the solution of the malonate enolate, add 1-bromobutane (B133212) dropwise with continuous stirring.

-

After the addition is complete, reflux the mixture for 2-3 hours to ensure complete alkylation.

-

Repeat the deprotonation with sodium ethoxide followed by the addition of bromoethane (B45996) to introduce the second alkyl group.

Step 3: Hydrolysis and Decarboxylation

-

To the cooled reaction mixture, add a solution of sodium hydroxide (B78521) and reflux for several hours to hydrolyze the ester groups to carboxylates.

-

After cooling, acidify the reaction mixture with a strong acid (e.g., sulfuric acid) until the solution is strongly acidic.

-

Heat the acidified mixture to induce decarboxylation, which will result in the formation of this compound.

Step 4: Purification

-

Extract the final product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extract with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation.

Caption: Workflow for the synthesis of this compound via malonic ester synthesis.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound and other short-chain fatty acids.[9] Derivatization is often employed to improve the volatility and chromatographic properties of these compounds.

Representative Experimental Protocol: GC-MS Analysis

This protocol outlines a general method for the analysis of short-chain fatty acids using GC-MS with a silylation derivatization procedure.

Step 1: Sample Preparation and Extraction

-

Homogenize the biological sample (e.g., plasma, tissue homogenate) in a suitable solvent.

-

Acidify the sample with an appropriate acid (e.g., HCl) to protonate the carboxylic acids.

-

Extract the fatty acids into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

Step 2: Derivatization

-

To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a catalyst (e.g., 1% TMCS).

-

Heat the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to form the trimethylsilyl (B98337) (TMS) esters of the fatty acids.

Step 3: GC-MS Analysis

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Conditions (Representative):

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.

-

Injector Temperature: 250°C.

-

-

MS Conditions (Representative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Caption: General workflow for the GC-MS analysis of this compound.

Biological Activity

While specific studies on the biological activities of this compound are limited, it is suggested to possess antioxidant and anti-inflammatory properties.[3] These activities are often associated with the broader class of branched-chain fatty acids.

Antioxidant Activity

The antioxidant potential of this compound can be evaluated using various in vitro assays, such as the β-carotene-linoleic acid bleaching assay.[4][10] This assay measures the ability of a compound to inhibit the oxidation of linoleic acid and the subsequent bleaching of β-carotene.

-

Prepare a stock solution of β-carotene (e.g., 0.5 mg/mL in chloroform).

-

In a round-bottom flask, mix a specific volume of the β-carotene solution with linoleic acid and an emulsifier (e.g., Tween 40).

-

Remove the chloroform (B151607) under vacuum.

-

Add aerated distilled water to the residue and shake vigorously to form an emulsion.

-

Add aliquots of the test compound (this compound) at various concentrations to the emulsion. A control sample without the test compound and a blank without β-carotene should also be prepared.

-

Incubate the samples at a specified temperature (e.g., 50°C) for a set duration (e.g., 2 hours).

-

Measure the absorbance of the samples at regular intervals at the appropriate wavelength (e.g., 470 nm).

-

Calculate the antioxidant activity as the percentage of inhibition of β-carotene bleaching.

Anti-inflammatory Activity

The anti-inflammatory properties of fatty acids are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[3] The inhibitory effect of this compound on COX-1 and COX-2 can be assessed using commercially available inhibitor screening kits.

-

Prepare a reaction buffer and reconstitute the COX enzyme (COX-1 or COX-2) and other reagents as per the manufacturer's instructions.[11]

-

Prepare various concentrations of the test inhibitor (this compound). A known COX inhibitor (e.g., celecoxib (B62257) for COX-2) should be used as a positive control.

-

In a 96-well plate, add the reaction buffer, enzyme, and test inhibitor or control to the appropriate wells.

-

Initiate the reaction by adding the substrate (e.g., arachidonic acid).

-

Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a specified time.[11]

-

Calculate the rate of the reaction (slope of the linear portion of the kinetic curve).

-

Determine the percent inhibition of COX activity by the test compound relative to the enzyme control.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Caption: Potential mechanisms of action for the anti-inflammatory and antioxidant activities of this compound.

Metabolism and Toxicology

The metabolic fate and toxicological profile of this compound have not been extensively studied. However, insights can be drawn from the metabolism of other branched-chain fatty acids.[12] Those with a methyl group at the β-carbon, like phytanic acid, undergo α-oxidation in peroxisomes before entering the β-oxidation pathway.[13] The metabolism of this compound may follow a similar route. The toxicology of branched-chain fatty acids is an area of active research, with some studies indicating potential for mitochondrial impairment at high concentrations.[13] Further investigation is required to determine the specific metabolic pathways and toxicological effects of this compound.

Conclusion

This compound is a branched-chain fatty acid with potential for further investigation, particularly in the areas of its biological activities. This guide provides a foundational understanding of its properties and outlines representative protocols for its synthesis and analysis. The information presented here is intended to support researchers and drug development professionals in their exploration of this and similar molecules. Further studies are warranted to elucidate its specific biological mechanisms, metabolic fate, and toxicological profile to fully assess its therapeutic potential.

References

- 1. 2.11. β-Carotene-linoleic acid assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. β-Carotene-Linoleic Acid Assay [bio-protocol.org]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Essential Oils Composition and Antioxidant Properties of Three Thymus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 12. benchchem.com [benchchem.com]

- 13. Mechanism of toxicity of the branched-chain fatty acid phytanic acid, a marker of Refsum disease, in astrocytes involves mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Guide to the Molecular Structure of 3-Ethylheptanoic Acid

Introduction

3-Ethylheptanoic acid is a branched-chain carboxylic acid. Its structure is fundamental to its chemical properties and reactivity. This document provides a detailed elucidation of its molecular architecture, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

The foundational identification of this compound is established by its molecular formula and systematic IUPAC name.

Structural Elucidation

The structure of this compound is composed of a primary carbon chain with a functional group and an alkyl substituent.

-

Parent Chain: The core of the molecule is a heptanoic acid chain. This indicates a seven-carbon aliphatic chain with a carboxyl group (-COOH) at one end.

-

Numbering: According to IUPAC nomenclature, the carbon atom of the carboxyl group is designated as position 1. The subsequent carbons in the chain are numbered sequentially.

-

Substituent: An ethyl group (-CH₂CH₃) is attached to the third carbon atom of the heptanoic acid backbone.

This specific arrangement of a seven-carbon chain with an ethyl group at the C-3 position defines the unique chemical identity of this compound.

Molecular Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O₂ | [2][3][5] |

| Molecular Weight | 158.24 g/mol | [2][5] |

| CAS Registry Number | 14272-47-0 | [1][3][4] |

Molecular Visualization

A 2D diagram of the chemical structure of this compound is provided below to illustrate the connectivity of the atoms.

References

- 1. This compound | C9H18O2 | CID 139715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heptanoic acid, 3-ethyl-, (R)- | C9H18O2 | CID 12237841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. 14272-47-0 | this compound - Moldb [moldb.com]

- 6. This compound [webbook.nist.gov]

- 7. Compound this compound - Chemdiv [chemdiv.com]

3-Ethylheptanoic acid molecular weight and formula

An In-Depth Technical Guide on 3-Ethylheptanoic Acid: Molecular Properties

This guide provides the fundamental molecular information for this compound, a key organic compound. The data presented here is essential for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Molecular Data

The essential molecular properties of this compound are summarized in the table below. This information is foundational for any experimental or theoretical work involving this compound.

| Property | Value |

| Molecular Formula | C9H18O2[1][2][3] |

| Molecular Weight | 158.24 g/mol [1][3] |

| Alternative Molecular Weight | 158.2380[2][4] |

Chemical Structure and Identification

The structural representation and unique identifiers for this compound are crucial for unambiguous identification in research and regulatory documentation.

Caption: Relationship between this compound and its key identifiers.

Note on Experimental Protocols and Signaling Pathways: The determination of the molecular formula and weight of a compound like this compound is a standard and fundamental process in chemistry, typically involving techniques such as mass spectrometry and elemental analysis. As such, detailed, novel experimental protocols are not applicable in the context of this guide. Furthermore, as a simple organic acid, it is not involved in complex biological signaling pathways in the way that a drug molecule or protein might be; therefore, diagrams of signaling pathways are not relevant to this topic.

References

An In-depth Technical Guide to the Synthesis of 3-Ethylheptanoic Acid via Grignard Reagent

This technical guide provides a comprehensive overview of the synthesis of 3-ethylheptanoic acid utilizing a Grignard reagent. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. It outlines a detailed synthetic pathway, experimental protocols, and relevant data, adhering to stringent standards of scientific documentation.

Introduction

This compound is a branched-chain carboxylic acid with potential applications in various fields, including pharmaceuticals and materials science. Its synthesis can be efficiently achieved through the carboxylation of a suitable Grignard reagent. This method offers a robust and versatile route to this class of compounds. The overall synthetic strategy involves the formation of a Grignard reagent from a secondary alkyl halide, followed by its reaction with carbon dioxide and subsequent acidic workup to yield the target carboxylic acid.

Synthetic Pathway

The synthesis of this compound via a Grignard reagent proceeds in two primary stages:

-

Formation of the Grignard Reagent: The process begins with the preparation of the Grignard reagent, sec-pentylmagnesium bromide. This is achieved by reacting 3-bromopentane (B47287) with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). The ether solvent is crucial as it stabilizes the Grignard reagent as it forms.[1][2]

-

Carboxylation of the Grignard Reagent: The formed Grignard reagent is then reacted with a source of carbon dioxide, most commonly solid carbon dioxide (dry ice).[3][4] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2.[5][6][7] This addition reaction forms a magnesium carboxylate salt.

-

Acidic Workup: The final step is the protonation of the magnesium carboxylate salt with a dilute acid, such as hydrochloric acid or sulfuric acid, to yield the final product, this compound.[3][4]

The overall reaction scheme is presented below:

References

- 1. leah4sci.com [leah4sci.com]

- 2. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.5 Preparing Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

The Discovery and Early Synthesis of 3-Ethylheptanoic Acid: A Technical Retrospective

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylheptanoic acid, a nine-carbon branched-chain carboxylic acid, represents a molecule of interest in various chemical and pharmaceutical domains. Its history, while not marked by a singular momentous discovery, is rooted in the systematic exploration of organic synthesis and the stereochemical properties of aliphatic compounds. This technical guide provides an in-depth look at the early synthesis of this compound, focusing on the pioneering work of P. A. Levene and R. E. Marker in the early 20th century. We will delve into the probable experimental protocols of the time, present its key physicochemical data, and visualize the synthetic pathway.

Historical Context and Initial Synthesis

The early 20th century was a period of intense investigation into the structure and function of organic molecules. A significant focus of this era was the synthesis of optically active compounds to understand their biological roles and to establish configurational relationships between different classes of molecules. It is within this context that the first documented synthesis of optically active this compound emerged.

While a definitive "discoverer" of the racemic mixture is not clearly documented in readily available literature, the seminal work on its optically active forms was conducted by Phoebus A. Levene and Robert E. Marker . In their 1931 paper published in The Journal of Biological Chemistry, they described the synthesis of a series of optically active α-substituted fatty acids, including this compound. Their research was fundamental in establishing methods for preparing chiral molecules and determining their optical rotations, which was crucial for understanding the relationship between chemical structure and biological activity.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The following table summarizes the key quantitative data for this compound, compiled from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₂ | --INVALID-LINK-- |

| Molecular Weight | 158.24 g/mol | --INVALID-LINK-- |

| CAS Number | 14272-47-0 | --INVALID-LINK-- |

| Boiling Point | 246.47 °C (estimate) | --INVALID-LINK-- |

| Density | 0.9113 g/cm³ (rough estimate) | --INVALID-LINK-- |

| Refractive Index | 1.4159 (estimate) | --INVALID-LINK-- |

| pKa | 4.80 ± 0.10 (Predicted) | --INVALID-LINK-- |

| Solubility in Water | Slightly soluble | --INVALID-LINK-- |

Experimental Protocols: The Levene-Marker Synthesis (Probable Method)

While the full experimental text from the 1931 paper by Levene and Marker is not readily accessible, their extensive work with Grignard reagents for the synthesis of similar branched-chain acids strongly suggests the methodology employed. The following protocol is a representative reconstruction based on their known techniques for analogous syntheses.

Objective: To synthesize this compound via a Grignard reaction followed by carboxylation.

Materials:

-

Magnesium turnings

-

Diethyl ether (anhydrous)

-

Ethyl iodide

-

Carbon dioxide (solid, dry ice)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Sodium sulfate (B86663) (anhydrous)

-

Distillation apparatus

-

Separatory funnel

Methodology:

-

Preparation of the Grignard Reagent (Hexylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromohexane in anhydrous diethyl ether from the dropping funnel to the magnesium turnings with gentle stirring.

-

The reaction is initiated by gentle warming and then maintained by the exothermic reaction. The addition rate is controlled to maintain a steady reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Diethyl Sulfate (Hypothetical Intermediate Step for Ethyl Branching):

-

This step is a plausible method for introducing the ethyl group at the 3-position, though other methods for creating the carbon skeleton could have been employed. A more likely direct precursor would be 2-bromoheptane (B1584549) reacted with a carboxylating agent. However, building the chain via Grignard addition is a common strategy. A more direct route would involve the reaction of a Grignard reagent with a suitable Michael acceptor, but the following represents a plausible, albeit potentially multi-step, classical approach.

-

-

A More Direct Plausible Grignard Synthesis:

-

Alternative Grignard Reagent (sec-Amylmagnesium Bromide): Prepare a Grignard reagent from 2-bromopentane.

-

Reaction with an Ethyl-containing Electrophile: React the Grignard reagent with an appropriate electrophile such as ethyl chloroformate, followed by hydrolysis and reduction, and subsequent oxidation to the carboxylic acid.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice-salt bath.

-

Slowly pour the Grignard solution onto a large excess of crushed solid carbon dioxide (dry ice) with vigorous stirring. The dry ice should be in a separate, large beaker.

-

Allow the mixture to warm to room temperature, during which the excess carbon dioxide will sublime.

-

-

Work-up and Purification:

-

Acidify the reaction mixture with dilute hydrochloric acid to protonate the carboxylate salt and dissolve any remaining magnesium salts.

-

Transfer the mixture to a separatory funnel. The ethereal layer containing the carboxylic acid is separated from the aqueous layer.

-

Extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the ether extracts and wash them with water, followed by a saturated sodium chloride solution.

-

Dry the ether solution over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the diethyl ether by distillation.

-

The crude this compound is then purified by vacuum distillation.

-

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the probable Grignard synthesis route for this compound.

Caption: A logical workflow for the synthesis of this compound via a Grignard reaction.

Conclusion

The history of this compound is intrinsically linked to the foundational work in organic synthesis and stereochemistry by pioneers like Levene and Marker. While the exact details of its very first synthesis may be lost to the annals of chemical history, their 1931 publication provides the earliest significant milestone in the scientific literature for its optically active forms. The probable synthetic route, employing the robust and versatile Grignard reaction, highlights the ingenuity of early 20th-century chemists in constructing complex organic molecules. This technical guide serves as a valuable resource for understanding the historical context and fundamental chemistry of this important branched-chain carboxylic acid.

Spectroscopic Analysis of 3-Ethylheptanoic Acid: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 3-Ethylheptanoic acid (CAS No: 14272-47-0), a nine-carbon branched-chain carboxylic acid. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document compiles nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside probable experimental protocols for their acquisition.

Molecular Structure and Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10-13 | Broad Singlet | 1H | -COOH |

| ~2.4 | Multiplet | 2H | -CH₂-COOH |

| ~2.1 | Multiplet | 1H | -CH(CH₂CH₃)- |

| ~1.4 | Multiplet | 4H | -CH₂-CH₂-CH(Et)- |

| ~1.3 | Multiplet | 4H | -CH(CH₂CH₃)- and -CH₂-CH₃ (butyl) |

| ~0.9 | Triplet | 3H | -CH₂-CH₃ (butyl) |

| ~0.85 | Triplet | 3H | -CH(CH₂CH₃)- |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and instrument. The characteristic broad singlet for the carboxylic acid proton is expected to appear far downfield, typically between 10-13 ppm.[3]

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~180 | -COOH |

| ~45 | -CH(CH₂CH₃)- |

| ~40 | -CH₂-COOH |

| ~30 | -CH₂- (butyl chain) |

| ~29 | -CH₂- (butyl chain) |

| ~25 | -CH₂- (ethyl group) |

| ~22 | -CH₂- (butyl chain) |

| ~14 | -CH₃ (butyl chain) |

| ~11 | -CH₃ (ethyl group) |

Note: These are approximate chemical shift values. Carboxylic acid carbons typically appear in the 165-185 ppm range.[4][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The gas-phase IR spectrum of this compound displays characteristic absorptions for a carboxylic acid.[1][2]

Table 3: Principal IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer)[3][7] |

| ~2960, ~2870 | Strong | C-H stretch (alkane) |

| 1700-1725 | Strong | C=O stretch (carboxylic acid dimer)[3][7] |

| ~1465 | Medium | C-H bend (methylene) |

| ~1380 | Medium | C-H bend (methyl) |

| 1210-1320 | Medium | C-O stretch[3] |

| ~920 | Broad | O-H bend (out-of-plane)[3] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Major Mass Spectral Peaks for this compound.

| m/z | Relative Intensity (%) | Probable Fragment Assignment |

| 158 | Low | [M]⁺ (Molecular Ion) |

| 129 | Moderate | [M - C₂H₅]⁺ |

| 113 | Moderate | [M - COOH]⁺ or [M - H₂O - C₂H₅]⁺ |

| 101 | High | [M - C₄H₉]⁺ |

| 73 | Base Peak | [CH(CH₂CH₃)COOH]⁺ |

| 45 | Moderate | [COOH]⁺ |

Note: The fragmentation of carboxylic acids often involves the loss of alkyl radicals and characteristic fragments containing the carboxyl group.[8]

Experimental Protocols

While specific experimental parameters for the publicly available data are not fully detailed, the following represents standard methodologies for the spectroscopic analysis of a liquid carboxylic acid like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: A solution of this compound (typically 5-25 mg) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).[9][10]

-

Instrumentation: A ¹H NMR spectrum would be acquired on an instrument such as a BRUKER AC-300 (300 MHz) spectrometer.[9]

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse sequence is used.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans are averaged to improve the signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 15 ppm is sufficient.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Several hundred to thousands of scans are required due to the low natural abundance of ¹³C.

-

Spectral Width: A spectral width of approximately 220 ppm is standard.[4]

-

IR Spectroscopy Protocol

-

Sample Preparation: For a neat liquid sample, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[11] A single drop of this compound is placed on one plate, and the second plate is pressed on top to create a uniform capillary film.[11]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition:

-

Mode: Transmission.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are co-added to generate the final spectrum. A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry Protocol

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source, such as an HP-GC/MS/IRD system, is commonly used.[1]

-

Sample Introduction: The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer.

-

Ionization:

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. chemrevise.org [chemrevise.org]

- 11. eng.uc.edu [eng.uc.edu]

- 12. bitesizebio.com [bitesizebio.com]

In-Depth Technical Guide on the Biological Activity of 3-Ethylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the limited publicly available information on the biological activity of 3-Ethylheptanoic acid and provides a comprehensive framework for its potential investigation. The experimental protocols and quantitative data presented are representative examples and are not based on published studies of this specific compound due to a current lack of such research in the public domain.

Executive Summary

This compound is a branched-chain saturated fatty acid. Information from chemical suppliers suggests potential biological activities, including antioxidant and anti-inflammatory effects.[1][2] The purported anti-inflammatory action is attributed to the inhibition of cyclooxygenase (COX) activity, a key step in prostaglandin (B15479496) synthesis.[1][2] Its antioxidant potential is suggested by its ability to inhibit the oxidation of linoleic acid.[1] Additionally, a non-detailed mention of chemopreventive properties in mice has been made.[1][2]

This technical guide provides a structured overview of these reported activities, detailed experimental protocols for their validation, and standardized methods for data presentation and visualization to aid researchers in the systematic evaluation of this compound.

Attributed Biological Activities

The biological activities anecdotally associated with this compound are summarized below. It is crucial to note that these claims originate from commercial sources and await validation through peer-reviewed scientific studies.

| Attributed Biological Activity | Purported Mechanism of Action |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins (B1171923).[1][2] |

| Antioxidant | Inhibition of lipid peroxidation, specifically the oxidation of linoleic acid.[1] |

| Chemopreventive | The mechanism is not specified, but it has been noted to have chemopreventive properties in mice with skin cancer.[1][2] |

Anti-Inflammatory Potential: Cyclooxygenase (COX) Inhibition

The primary hypothesis for the anti-inflammatory effect of this compound is its ability to inhibit COX-1 and COX-2, the enzymes responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation.

Signaling Pathway: Prostaglandin Synthesis via the COX Pathway

The following diagram illustrates the enzymatic conversion of arachidonic acid to prostaglandins and the hypothetical point of intervention for an inhibitor like this compound.

Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay

This protocol provides a method for determining the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2.

Materials:

-

Purified COX-1 (ovine) and COX-2 (human, recombinant) enzymes.

-

Arachidonic acid (substrate).

-

This compound (test compound).

-

Non-selective (e.g., Indomethacin) and COX-2 selective (e.g., Celecoxib) inhibitors as positive controls.

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Cofactors (e.g., hematin, glutathione).

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds.

-

Hydrochloric acid (HCl) for reaction termination.

-

Prostaglandin E2 (PGE2) EIA Kit for quantification.

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the reaction buffer to obtain a range of test concentrations.

-

Enzyme Reaction:

-

In a 96-well plate, add the reaction buffer, cofactors, and the enzyme (COX-1 or COX-2).

-

Add the diluted this compound or a control inhibitor to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Reaction Initiation and Termination:

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate for 2 minutes at 37°C.

-

Terminate the reaction by adding 1 M HCl.

-

-

PGE2 Quantification:

-

Quantify the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) kit, following the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration relative to a vehicle control (DMSO).

-

Plot the percentage of inhibition versus the logarithm of the compound concentration.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

Presentation of Quantitative Data

Results from the COX inhibition assay should be tabulated for clear comparison.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) |

| This compound | To be determined | To be determined | To be determined |

| Indomethacin | Literature Value | Literature Value | Literature Value |

| Celecoxib | Literature Value | Literature Value | Literature Value |

Antioxidant Activity

The claim that this compound inhibits linoleic acid oxidation suggests it may function as an antioxidant, potentially by scavenging free radicals that propagate lipid peroxidation.

Experimental Workflow for Antioxidant Assessment

A typical workflow to characterize the antioxidant potential of a compound is outlined below.

Experimental Protocol: Inhibition of Linoleic Acid Peroxidation

This protocol details a method to assess the ability of a compound to inhibit the oxidation of linoleic acid.

Objective: To quantify the antioxidant activity of this compound by measuring its ability to inhibit the peroxidation of linoleic acid.

Materials:

-

Linoleic acid.

-

This compound (test compound).

-

Butylated hydroxytoluene (BHT) or α-tocopherol (positive controls).

-

Phosphate (B84403) buffer (0.2 M, pH 7.0).

-

Ethanol (B145695) (99.5%).

-

Ferrous chloride (FeCl2) solution (0.02 M in 3.5% HCl).

Procedure:

-

Sample Preparation: Prepare a solution of this compound and positive controls at various concentrations in ethanol.

-

Reaction Mixture: For each sample, mix the linoleic acid solution (in ethanol), phosphate buffer, and the test compound solution. The control sample will contain ethanol in place of the test compound.

-

Incubation: Incubate the reaction mixtures in the dark at 40°C.

-

Peroxide Determination:

-

At regular intervals (e.g., every 24 hours), take an aliquot of the reaction mixture.

-

Add ethanol, followed by the ammonium thiocyanate solution.

-

Add the FeCl2 solution to initiate the color reaction. Ferric ions, formed by the reaction of peroxides with ferrous ions, will form a red-colored complex with thiocyanate.

-

-

Spectrophotometric Measurement: After 3 minutes, measure the absorbance of the solution at 500 nm.

-

Data Analysis:

-

A higher absorbance value corresponds to a higher level of lipid peroxidation.

-

Calculate the percentage of inhibition of linoleic acid peroxidation using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

-

The results can be plotted as inhibition percentage over time or used to calculate an EC50 value (the concentration that provides 50% inhibition at a specific time point).

-

Presentation of Quantitative Data

A summary of the antioxidant activity can be presented in a tabular format.

| Compound | Antioxidant Assay Method | EC50 (µM) |

| This compound | Inhibition of Linoleic Acid Peroxidation | To be determined |

| This compound | DPPH Radical Scavenging | To be determined |

| α-tocopherol (Control) | Inhibition of Linoleic Acid Peroxidation | Literature Value |

| BHT (Control) | DPPH Radical Scavenging | Literature Value |

Future Research and Development

The current understanding of the biological activity of this compound is rudimentary and based on uncorroborated claims. A systematic scientific investigation is required to validate these claims and explore any potential therapeutic applications.

Recommended Future Steps:

-

In Vitro Validation: Conduct the detailed in vitro assays described in this guide to confirm and quantify the anti-inflammatory and antioxidant activities of this compound.

-

Mechanism of Action Studies: If the initial activities are confirmed, further research should be directed at elucidating the precise molecular mechanisms. This could involve studies on enzyme kinetics, binding assays, and effects on intracellular signaling pathways.

-

Cell-Based and In Vivo Studies: Progress to cell culture models of inflammation and oxidative stress, followed by appropriate in vivo animal models to assess efficacy, pharmacokinetics, and safety.

By following this structured research plan, the scientific community can rigorously evaluate the purported biological activities of this compound and determine its potential as a novel therapeutic agent.

References

An In-depth Technical Guide to the Safety and Handling of 3-Ethylheptanoic Acid

Disclaimer: This document provides a summary of publicly available safety and handling information for 3-Ethylheptanoic acid (CAS No. 14272-47-0). A complete and verified Safety Data Sheet (SDS) was not located in the public domain. The data herein is aggregated from various chemical supplier databases and computational models. Professionals should always consult the substance-specific SDS provided by their supplier for the most accurate and comprehensive information before handling this chemical.

Introduction

This compound is a branched-chain carboxylic acid. Due to its chemical properties, it requires careful handling to ensure the safety of researchers, scientists, and drug development professionals. This guide outlines the known hazards, safety precautions, and emergency procedures associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The available information indicates that it is a corrosive material that can cause significant harm upon contact.

GHS Classification:

-

Hazard Statements:

-

Transport Information:

The following diagram illustrates the primary hazards associated with this compound.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 14272-47-0 | [1][2][6] |

| Molecular Formula | C₉H₁₈O₂ | [2][6][7] |

| Molecular Weight | 158.24 g/mol | [2] |

| Physical Form | Liquid | [1] |

| Density | 0.919 g/cm³ (approx.) | [8] |

| Boiling Point | 246.47°C (estimated) | [7] |

| pKa | 4.80 ± 0.10 (Predicted) | [7] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.678 (Calculated) | [9] |

| Water Solubility (log10WS) | -2.45 (Calculated) | [9] |

Toxicological Information

Detailed toxicological studies specifically for this compound are not available in the public search results. The hazard classifications suggest significant irritant and corrosive properties. The table below is provided as a template for the type of data that would be found in a complete SDS.

| Toxicological Endpoint | Value |

| Acute Toxicity (Oral) | Data not available |

| Acute Toxicity (Dermal) | Data not available |

| Acute Toxicity (Inhalation) | Data not available |

| Skin Corrosion/Irritation | Causes skin irritation (H315) |

| Serious Eye Damage/Irritation | Causes serious eye damage (H318) |

| Respiratory Sensitization | Data not available |

| Skin Sensitization | Data not available |

| Germ Cell Mutagenicity | Data not available |

| Carcinogenicity | Data not available |

| Reproductive Toxicity | Data not available |

| STOT-Single Exposure | May cause respiratory irritation (H335) |

| STOT-Repeated Exposure | Data not available |

| Aspiration Hazard | Data not available |

Safe Handling and Storage

Based on the known hazards, stringent safety protocols must be followed when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile, neoprene) and protective clothing to prevent skin contact.

-

Respiratory Protection: If working outside a fume hood or if vapors/mists are generated, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Procedures:

-

Avoid breathing mist or vapors.[10]

-

Wash hands and any exposed skin thoroughly after handling.[10]

-

Keep away from incompatible materials such as strong oxidizing agents and bases.

-

Use only non-sparking tools if there is a risk of ignition.

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.[1][2]

-

Store at room temperature in a dry place.[2]

The logical workflow for safely handling this chemical is depicted below.

First Aid and Emergency Procedures

Immediate action is crucial in case of exposure. The following table summarizes the recommended first-aid measures.

| Exposure Route | First-Aid Measures |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1] |

| Skin Contact | IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse.[1] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1] |

| Ingestion | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. |

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Contain the spill using inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable container for disposal.

-

Do not allow the substance to enter drains or waterways.

Fire Fighting:

-

Use dry chemical, carbon dioxide (CO₂), or foam to extinguish.

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols: A Generic Framework

While specific experimental protocols for assessing the toxicity of this compound were not found, its classification as a skin and eye irritant/corrosive suggests that standard assays like the in vitro Bovine Corneal Opacity and Permeability (BCOP) test or the Reconstructed human Epidermis (RhE) test would be relevant. The following diagram illustrates a generic workflow for such an assessment.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[2] It should be treated as hazardous waste. Do not dispose of it via household garbage or sewage systems.

Conclusion

This compound is a corrosive substance that poses significant risks to the skin, eyes, and respiratory system. All personnel must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment. In the absence of a comprehensive public SDS, it is imperative to obtain detailed safety information from the chemical supplier before use.

References

- 1. This compound | 14272-47-0 [sigmaaldrich.com]

- 2. 14272-47-0|3-Ethylheptanoicacid|BLD Pharm [bldpharm.com]

- 3. boxlab-services.com [boxlab-services.com]

- 4. hazmattool.com [hazmattool.com]

- 5. adr-tool.com [adr-tool.com]

- 6. This compound | C9H18O2 | CID 139715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 9. This compound (CAS 14272-47-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. chemsafetypro.com [chemsafetypro.com]

Solubility Profile of 3-Ethylheptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethylheptanoic acid. Due to a lack of extensive experimentally determined quantitative data in publicly available literature, this guide combines calculated values, qualitative descriptions, and inferred solubility based on structurally similar molecules. It also outlines a general experimental protocol for determining solubility and presents a visual workflow for this process.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | Not Specified | 0.56 g/L (3.54 mmol/L)[1] | Calculated |

| Organic Solvents | Not Specified | Soluble[2] | Qualitative |

| Ethanol | Not Specified | Good (inferred) | Inferred |

| Dichloromethane | Not Specified | Good (inferred) | Inferred |

| Hexane | Not Specified | Good (inferred) | Inferred |

| Acetone | Not Specified | Soluble (inferred) | Inferred |

| Diethyl Ether | Not Specified | Soluble (inferred) | Inferred |

| Dimethylformamide (DMF) | Not Specified | Soluble (inferred) | Inferred |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble (inferred) | Inferred |

Note on Inferred Data: The solubility of this compound in various organic solvents is inferred from the reported solubility of structurally similar carboxylic acids, such as 2-ethylheptanoic acid and heptanoic acid. 2-ethylheptanoic acid is reported to have good solubility in ethanol, dichloromethane, and hexane. Heptanoic acid is soluble in ethanol, ether, acetone, DMF, and DMSO. Given the structural similarities, it is highly probable that this compound exhibits similar solubility behavior.

Experimental Protocol for Solubility Determination

For researchers seeking to determine the precise solubility of this compound in specific solvents, the following is a generalized experimental protocol based on the equilibrium shake-flask method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or titration apparatus)

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of acid should be more than what is expected to dissolve to ensure that a saturated solution is formed.

-

Equilibration: Place the sealed container in a constant temperature shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation ensures thorough mixing and facilitates the dissolution process.

-

Phase Separation: After the equilibration period, cease agitation and allow the undissolved solid to settle to the bottom of the container. It is crucial to maintain the temperature of the solution during this step to prevent any changes in solubility.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. Filtration is a critical step to remove any undissolved microparticles, which would otherwise lead to an overestimation of the solubility.

-

Quantification: Accurately determine the concentration of this compound in the filtered solution using a validated analytical method.

-

For HPLC/GC: Prepare a calibration curve using standard solutions of this compound of known concentrations. Dilute the filtered sample if necessary to fall within the linear range of the calibration curve.

-

For Titration: Titrate the filtered solution with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator.

-

-

Data Analysis: Calculate the solubility of this compound in the chosen solvent at the specified temperature. Express the results in appropriate units, such as g/L, mg/mL, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the equilibrium shake-flask method.

This in-depth guide provides a foundational understanding of the solubility of this compound. For drug development and research applications requiring precise solubility data, it is imperative to perform experimental determinations as outlined in the protocol. The provided information serves as a valuable starting point for such investigations.

References

A Comprehensive Technical Guide to the Thermochemical Properties of 3-Ethylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylheptanoic acid (C9H18O2) is a branched-chain carboxylic acid. A thorough understanding of its thermochemical properties is essential for various applications, including reaction calorimetry, process safety, and the development of structure-property relationships in drug design. This technical guide provides a summary of available calculated thermochemical data for this compound and details the standard experimental protocols for the determination of these properties.

Thermochemical Data

Table 1: Calculated Thermodynamic Properties of this compound [1]

| Property | Symbol | Value | Unit | Source |

| Molar Mass | M | 158.24 | g/mol | - |

| Ideal Gas Heat Capacity (at 298.15 K) | Cp,gas | Value not available | J/(mol·K) | - |

| Enthalpy of Formation (gas, at 298.15 K) | ΔfH°gas | -499.18 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Fusion | ΔfusH° | 21.23 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Vaporization (at 298.15 K) | ΔvapH° | 58.66 | kJ/mol | Joback Calculated Property[1] |

| Standard Gibbs Free Energy of Formation | ΔfG° | -243.28 | kJ/mol | Joback Calculated Property[1] |

Table 2: Calculated Physical Properties of this compound [1]

| Property | Symbol | Value | Unit | Source |

| Normal Boiling Point | Tboil | 509.15 ± 2.00 | K | NIST[1] |

| Normal Melting Point | Tfus | 286.94 | K | Joback Calculated Property[1] |

| Critical Temperature | Tc | 721.77 | K | Joback Calculated Property[1] |

| Critical Pressure | Pc | 2715.50 | kPa | Joback Calculated Property[1] |

| Critical Volume | Vc | 0.558 | m³/kmol | Joback Calculated Property[1] |

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental methodologies for determining the key thermochemical properties of carboxylic acids like this compound.

Enthalpy of Combustion and Formation

The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion, which is measured experimentally using bomb calorimetry.

Experimental Workflow for Enthalpy of Formation Determination

References

Commercial Suppliers and Technical Guide for 3-Ethylheptanoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethylheptanoic acid, including its commercial availability, key technical data, potential biological activities, and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the procurement and application of this branched-chain fatty acid.

Commercial Availability

This compound (CAS No. 14272-47-0) is available from a variety of commercial suppliers. The following table summarizes the offerings from several prominent vendors, providing a comparative overview of available purities and product numbers. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

| Supplier | Product Number(s) | Stated Purity | Additional Information |

| Sigma-Aldrich | ENA332672579 | - | Available through the Enamine storefront.[1] |

| Biosynth | PAA27247 | - | High-quality reference standards for pharmaceutical testing.[2] |

| Alfa Chemistry | ACM14272470 | 96% | - |

| Moldb | M349698 | 97% | Provides NMR, HPLC, and LC-MS documentation.[3] |

| ChemicalBook | - | ≥98% (from some suppliers) | Platform lists multiple suppliers.[4] |

| CymitQuimica | 10-F641036 | 97% | Supplied by Fluorochem.[5] |

| Santa Cruz Biotechnology | - | >95% (typical for analytical standards) | Offers a broad range of analytical standards.[6] |

| TCI Chemicals | - | >95.0% (GC) (for similar compounds) | A global manufacturer of chemicals for research and development.[7][8] |

Technical Data

The following table summarizes the key physical and chemical properties of this compound. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 14272-47-0 | [1][2][3][5][9][10][11][12] |

| Molecular Formula | C₉H₁₈O₂ | [2][12] |

| Molecular Weight | 158.24 g/mol | [2][12] |

| IUPAC Name | This compound | [1][12] |

| Boiling Point | 116-117°C at 10 mmHg | [13] |

| Refractive Index | n²⁵D 1.4242 | [13] |

| SMILES | CCCCC(CC)CC(=O)O | [12] |

| InChIKey | MCLMZMISZCYBBG-UHFFFAOYSA-N | [1][12] |

Potential Biological Activities and Signaling Pathways

This compound, as a branched-chain fatty acid (BCFA), is suggested to possess several biological activities of interest to drug development professionals. These include antioxidant, anti-inflammatory, and potential metabolic regulatory roles.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Some evidence suggests that this compound may exert anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[2]

Metabolic Regulation via PPARα Activation

Branched-chain fatty acids are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. Activation of PPARα is a key mechanism in the regulation of lipid metabolism, including fatty acid oxidation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and for key biological assays to evaluate its activity. These protocols are based on established methods for similar compounds and can be adapted by researchers for their specific needs.

Synthesis of this compound

This procedure is adapted from a reliable method for the synthesis of 3-methylheptanoic acid and is expected to be applicable for the synthesis of this compound with minor modifications.[13]

Materials:

-

sec-Butyl crotonate

-

n-Propyl bromide

-

Magnesium turnings

-

Anhydrous ether

-

10% Sodium carbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Potassium hydroxide (B78521)

-

Concentrated hydrochloric acid

-

Benzene-ether (1:1)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place magnesium turnings. Add a small amount of a solution of n-propyl bromide in anhydrous ether to initiate the reaction. Once the reaction starts, add the remaining n-propyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Grignard Reaction: Cool the Grignard reagent to 0°C and add a solution of sec-butyl crotonate in anhydrous ether dropwise with vigorous stirring. After the addition, allow the mixture to warm to room temperature and stir for an additional hour.

-

Work-up: Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Separate the ether layer, and extract the aqueous layer with ether. Combine the ether extracts, wash with 10% sodium carbonate solution, then with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Saponification: Remove the ether by distillation. To the residue, add a solution of potassium hydroxide in ethanol and water. Reflux the mixture for 30 minutes.

-

Isolation of this compound: Cool the solution, dilute with water, and acidify with concentrated hydrochloric acid. Extract the product with a 1:1 benzene-ether mixture. Wash the organic extracts with saturated sodium chloride solution and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvents by distillation and purify the crude this compound by vacuum distillation.

Cyclooxygenase (COX) Inhibition Assay

This fluorometric assay protocol is adapted from commercially available kits and can be used to screen for the inhibitory activity of this compound against COX-1 and COX-2.[3]

Materials:

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

COX-1 or COX-2 enzyme

-

Arachidonic acid solution

-

This compound (test inhibitor)

-

Known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control

-

DMSO (or other suitable solvent for the inhibitor)

-

96-well plate

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Inhibitor Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial dilutions of the stock solution to the desired test concentrations.

-

Reaction Setup: In a 96-well plate, add the following to the respective wells:

-

Enzyme Control: Assay Buffer.

-

Inhibitor Control: Known COX inhibitor.

-

Test Sample: Diluted this compound solution.

-

-

Reaction Mixture: Prepare a master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the COX enzyme (either COX-1 or COX-2). Add the master mix to all wells.

-

Initiation of Reaction: Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously using a multichannel pipette.

-

Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition of the test compound relative to the enzyme control. Calculate the IC₅₀ value for this compound.

PPARα Activation Reporter Assay

This cell-based reporter assay can be used to determine if this compound can activate PPARα. The protocol involves transfecting cells with plasmids encoding PPARα and a luciferase reporter gene under the control of a PPAR response element (PPRE).[1][2]

Materials:

-

HepG2 cells (or other suitable cell line)

-

DMEM medium with supplements

-

PPARα expression vector

-

PPRE-luciferase reporter vector

-

Transfection reagent

-